3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, chromenone, and amide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the methoxylation of a suitable precursor.
Synthesis of the chromenone core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling reactions: The benzodioxole and chromenone intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the chromenone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For
Properties
Molecular Formula |
C31H31NO10 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C31H31NO10/c1-5-39-23-12-17(10-11-22(23)36-2)15-32-25(33)14-19(26-27(34)18-8-6-7-9-21(18)42-31(26)35)20-13-24(37-3)29-30(28(20)38-4)41-16-40-29/h6-13,19,34H,5,14-16H2,1-4H3,(H,32,33) |
InChI Key |
SRURIRPXRFGLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O)OC |
Origin of Product |
United States |
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